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Compound of Interest

Compound Name: Ivacaftor-D4

Cat. No.: B15573168

A comparative analysis of in vitro metabolic data reveals that deuteration of lvacaftor, a key
therapeutic for cystic fibrosis, significantly enhances its metabolic stability. This improvement,
primarily attributed to the kinetic isotope effect, leads to a slower rate of metabolism,
suggesting the potential for an improved pharmacokinetic profile and a reduced dosing
frequency in clinical settings.

Deuterated ivacaftor, specifically d9-ivacaftor (also known as CTP-656 or deutivacaftor), has
been shown to be markedly more stable in in vitro assays compared to its non-deuterated
counterpart.[1] This enhanced stability is a direct result of replacing hydrogen atoms with their
heavier, stable isotope, deuterium, at sites susceptible to metabolic breakdown.[2] The carbon-
deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to
enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP) 3A4, the primary
enzyme responsible for Ivacaftor's metabolism.[2][3]

Comparative In Vitro Metabolic Stability Data

The following table summarizes the key findings from in vitro studies comparing the metabolic
stability of Ivacaftor and its deuterated analogs.
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Compound In Vitro System Key Finding Reference
Human CYP3A4 )

Ivacaftor Baseline [3]
Supersomes

d9-Ivacaftor (CTP- Human CYP3A4 Markedly enhanced ae

656) Supersomes stability
Human CYP3A4 ~50% increase in

Compound 105 N [3]
Supersomes stability vs. Ivacaftor
Human CYP3A4 ~50% increase in

Compound 106 - [3]
Supersomes stability vs. Ivacaftor
Human CYP3A4 55% increase in

Compound 110 N [3]
Supersomes stability vs. Ivacaftor

Studies have quantified the deuterium isotope effect on CTP-656 metabolism, showing a
notable impact for a CYP-mediated oxidation reaction (DV = 3.8, DV/K = 2.2).[1][4] While the in
vitro pharmacological potency of d9-ivacaftor remains comparable to that of non-deuterated
Ivacaftor, its enhanced metabolic stability is a key differentiator.[1][3]

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human CYP3A4 Supersomes

The in vitro metabolic stability of Ivacaftor and its deuterated analogs was evaluated using
human CYP3A4 supersomes, as lvacaftor is poorly metabolized in standard liver microsome
assays under the tested conditions.[3]

o Objective: To compare the in vitro metabolic stability of lvacaftor and its deuterated analogs.

[3]
o Methodology:

o Incubation: The test compounds (1 pM) were incubated with human CYP3A4 supersomes
(50 pmol/mL).[3]
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o Time Points: The incubation was carried out for a specified period, with a key time point at
30 minutes for assessing the remaining parent compound.[3]

o Analysis: The reaction was quenched, and the amount of the parent compound remaining
was quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-
MS) methods.[3] The mass transition for d9-ivacaftor is monitored at a shift of +9 mass
units compared to the non-deuterated parent drug.[2]

Visualizing the Impact of Deuteration

The following diagrams illustrate the metabolic pathway of Ivacaftor and the experimental
workflow for assessing in vitro metabolic stability.

Metabolic Pathway of Ivacaftor
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Comparative metabolism of lvacaftor and d9-Ivacaftor.
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In Vitro Metabolic Stability Workflow
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Workflow for in vitro metabolic stability assessment.

In conclusion, the strategic deuteration of Ivacaftor presents a viable approach to enhancing its
metabolic properties. The resulting analog, d9-ivacaftor, exhibits increased stability in vitro,
which has translated to an improved pharmacokinetic profile in clinical studies, including a
longer half-life.[1] These findings underscore the potential of deuterium substitution as a tool for

optimizing drug metabolism and potentially improving therapeutic outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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